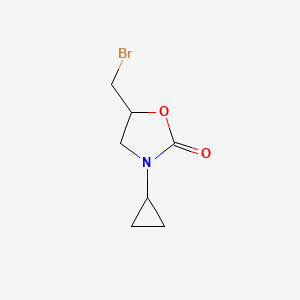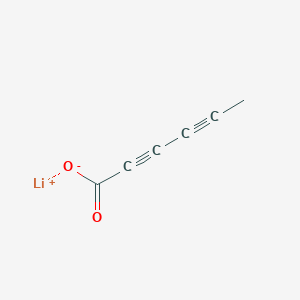![molecular formula C28H27N3O3S B2883380 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894557-17-6](/img/structure/B2883380.png)
2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The indoline and thiazolidine rings are both five-membered rings, which can introduce strain into the molecule and affect its reactivity . The presence of the acetamide group could also have significant effects on the compound’s properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamide group could increase its polarity, potentially affecting its solubility in different solvents . The presence of multiple rings could also affect its melting and boiling points .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the synthesis of novel derivatives with structures similar to the mentioned compound, showcasing significant antibacterial activity. For instance, a study on the microwave-assisted synthesis of novel derivatives showed potent antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents Mayuri A. Borad et al., 2015.
Anticancer Activity
Several studies have focused on the anticancer properties of spiro[indoline-3,2'-thiazolidin] derivatives. Compounds within this family have demonstrated considerable in vitro cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells. A notable example includes the synthesis and evaluation of derivatives showing potent activity, suggesting these compounds could serve as leads for the development of new anticancer therapies D. K. Sigalapalli et al., 2019.
Antioxidant and Antimicrobial Evaluation
Compounds with the spiro[indoline-3,2'-thiazolidin] skeleton have also been evaluated for their antioxidant and antimicrobial activities. Research indicates promising antioxidant properties and antimicrobial efficacy against a range of pathogens, supporting their potential application in treating oxidative stress-related diseases and infections A. R. Saundane et al., 2012.
Antileukemic and Anticonvulsant Effects
Further exploration of these derivatives has revealed their potential in treating leukemia and convulsions. Studies on the synthesis and antileukemic activity of spiro[indoline-3,2'-thiazolidin] derivatives have identified compounds with significant activity in leukemia screen tests, pointing towards their utility in leukemia treatment. Additionally, research on their anticonvulsant properties has shown promise, suggesting a role in the management of seizure disorders M. Rajopadhye & F. Popp, 1987.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Additionally, depending on its specific structure and properties, it could potentially be toxic or harmful to the environment .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 h, 3 h) pyrimidinediones and their 2-thio analogues, have been synthesized and studied
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound’s structure, which includes a spiro[indoline-3,2’-thiazolidin] moiety, may play a crucial role in its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
The compound’s pka value, which can influence its solubility and therefore its absorption and distribution, can be predicted based on its structure .
Result of Action
Compounds with similar structures have been found to have various biological activities
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of its environment Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-19-12-13-22(16-20(19)2)31-26(33)18-35-28(31)23-10-6-7-11-24(23)30(27(28)34)17-25(32)29-15-14-21-8-4-3-5-9-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACFMSKDQVNAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2883298.png)
![4-(Oxetan-3-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2883301.png)
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2883302.png)
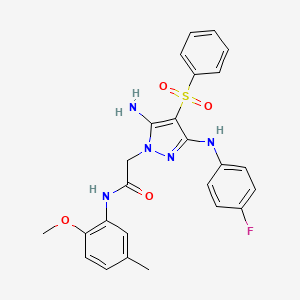
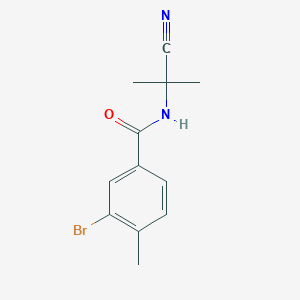
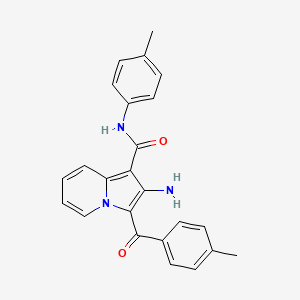


![N-cyano-3-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2883312.png)
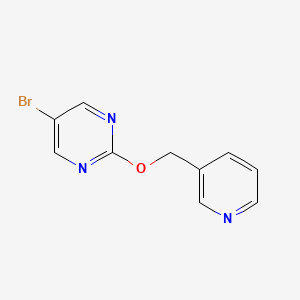

![N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883317.png)
